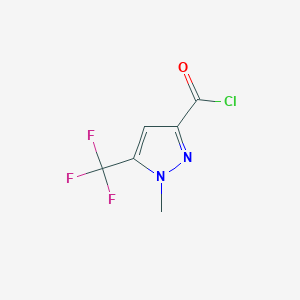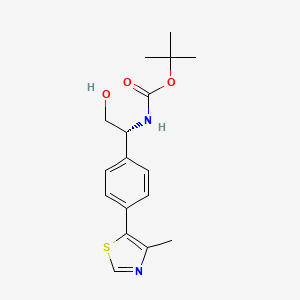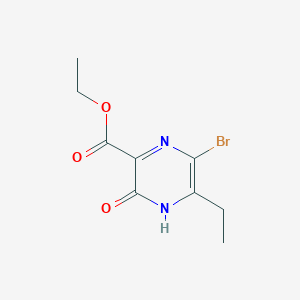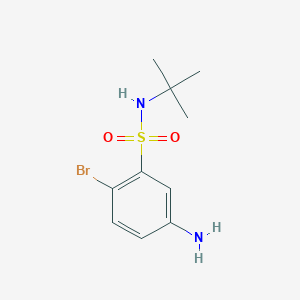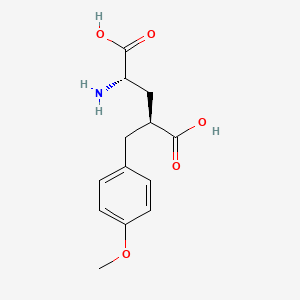![molecular formula C32H33N5O6 B13918820 (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol is a complex organic compound with a unique structure. It is characterized by the presence of a purine base (6-aminopurin-9-yl) attached to a modified oxolane ring. The compound also features a bis(4-methoxyphenyl)-phenylmethoxy group, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-nitrogen bonds. Common synthetic routes may include:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction.
Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Group: This step involves the use of a protecting group strategy to introduce the bis(4-methoxyphenyl)-phenylmethoxy moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol include:
Nucleoside Analogues: Compounds with similar purine bases and modified sugar moieties.
Protected Nucleosides: Compounds with similar protecting groups used in synthetic chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C32H33N5O6 |
|---|---|
分子量 |
583.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C32H33N5O6/c1-31(39)27(38)25(43-30(31)37-19-36-26-28(33)34-18-35-29(26)37)17-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,18-19,25,27,30,38-39H,17H2,1-3H3,(H2,33,34,35)/t25-,27-,30-,31-/m1/s1 |
InChI 键 |
PTHRYWGJRQLBMP-RSQMPJMXSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


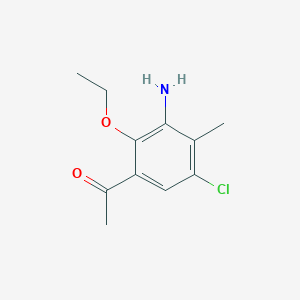
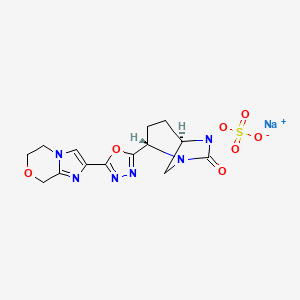

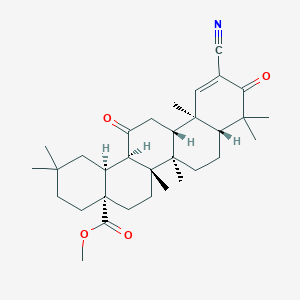
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
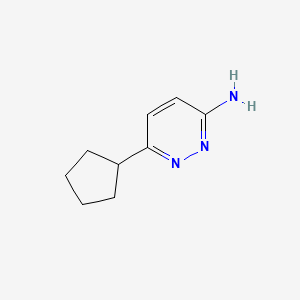
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)

